1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride
Overview
Description
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H13F3N2O3S·HCl and a molecular weight of 346.76 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a benzenesulfonyl moiety, linked to a piperazine ring.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperazine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Oxidation and Reduction: The trifluoromethoxy group and the benzenesulfonyl moiety can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing/reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group and the benzenesulfonyl moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity . The piperazine ring enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound.
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine: This compound lacks the hydrochloride group but shares similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S.ClH/c12-11(13,14)19-9-1-3-10(4-2-9)20(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFPNCRFKPYQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-28-5 | |
Record name | Piperazine, 1-[[4-(trifluoromethoxy)phenyl]sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.